molecular formula C20H14N4 B1312847 4'-(4-Pyridyl)-2,2':6',2''-terpyridine CAS No. 112881-51-3

4'-(4-Pyridyl)-2,2':6',2''-terpyridine

Cat. No. B1312847
M. Wt: 310.4 g/mol
InChI Key: DPPKPCLKZOLTMB-UHFFFAOYSA-N
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Description

4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine is a pyridine derivative . Pyridyl groups in this compound can rotate along the carbon-carbon structure . It can be used as a catalyst for photoelectrochemical reduction .


Synthesis Analysis

The synthesis of a similar compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described in a study . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .


Molecular Structure Analysis

The molecular structure of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a compound similar to 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine, has been analyzed . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-(4-Pyridyl)-2,2’:6’,2’'-terpyridine include a melting point of >300 °C (decomp), a predicted boiling point of 477.1±40.0 °C, and a predicted density of 1.202±0.06 g/cm3 . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

1. Photophysical and Electrochemical Properties

4'-(4-Pyridyl)-2,2':6',2''-terpyridine derivatives have been studied for their photophysical and electrochemical properties. They exhibit twisted ground state conformations influenced by steric hindrance, impacting optical properties significantly. These compounds show absorption bands due to both π−π*(terpy) and π−π*(aryl) transitions and demonstrate interesting fluorescence properties in both solution and solid state. The electron-withdrawing properties of various substituents on the terpyridine core also significantly affect these properties (Szłapa-Kula et al., 2020).

2. DNA Interaction and Molecular Docking

Certain complexes containing 4'-(4-Pyridyl)-2,2':6',2''-terpyridine have been examined for their interaction with DNA. For example, tin complexes have shown moderate binding constants with calf thymus-DNA, indicating groove binding as the interaction mode. This interaction is crucial for understanding the biological activity and potential therapeutic applications of these complexes (Momeni & Noroozi, 2017).

3. Supramolecular Chemistry and Noncovalent Interactions

The supramolecular associations and noncovalent interactions of 4'-(4-Pyridyl)-2,2':6',2''-terpyridine derivatives have been extensively studied. These studies reveal the significance of weak interactions like C–H···π and π–π stacking in building supramolecular assemblies, crucial for the design of novel materials and sensors (Tripathi et al., 2021).

4. Catalytic Applications

These terpyridine derivatives have been employed in catalytic applications, especially in water oxidation processes. The substitution on the terpyridine core significantly affects the catalytic efficiency, indicating potential for development in green chemistry applications [(Patel et al., 2017)](https://consensus.app/papers/effect-pyridyl-substitution-chemical-photochemical-patel/2406e4e07b115b4ab3f3a06d6935e9ba/?utm_source=chatgpt).

5. Coordination Polymers and Networks

4'-(4-Pyridyl)-2,2':6',2''-terpyridine and its derivatives are ideal linkers for connecting metal nodes in coordination polymers and networks. This application is significant in the field of material science for constructing multi-dimensional architectures, offering potential for novel material design (Housecroft, 2015).

6. Antiproliferative and Chemotherapeutic Applications

Some platinum(II) coordination compounds with 4'-pyridyl functionalized 2,2':6',2''-terpyridines have shown promising antiproliferative activity against various cancer cell lines. These compounds represent an alternative approach to enhance chemotherapy efficacy and reduce side effects, marking significant advancements in cancer therapy research (Altmann et al., 2019).

7. Structural Characterization and Theoretical Investigations

The structural and theoretical characterization of these compounds, including X-ray diffraction analysis and DFT calculations, is essential for understanding their chemical properties. This analysis aids in elucidating the electronic structure, bonding nature, and potential reactivity of these compounds (Zych et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-Pyridyl acetone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPKPCLKZOLTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465944
Record name 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-Pyridyl)-2,2':6',2''-terpyridine

CAS RN

112881-51-3
Record name 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(4-Pyridyl)-2,2':6',2''-terpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
445
Citations
JE Beves, EC Constable, S Decurtins, EL Dunphy… - …, 2009 - pubs.rsc.org
We have demonstrated that treatment of [Fe(1)2]2+ (1 = 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine) with an excess of CuCl2·2H2O leads to competition between coordination of copper(II) …
Number of citations: 39 pubs.rsc.org
CF Zhang, HX Huang, B Liu, M Chen, DJ Qian - Journal of luminescence, 2008 - Elsevier
Multitopic ligand, 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (pyterpy), has attracted growing attention because of its unique structural features, optical and electrochemical properties. …
Number of citations: 26 www.sciencedirect.com
EC Constable, EL Dunphy… - … A European Journal, 2006 - Wiley Online Library
A series of N‐alkylated derivatives of [Ru(pytpy) 2 ] 2+ (pytpy=4′‐(4‐pyridyl)‐2,2′:6′,2′′‐terpyridine) has been synthesised and characterised. These include both model and …
AMW CargilláThompson - Journal of the Chemical Society, Dalton …, 1992 - pubs.rsc.org
The ligand 4′-(4‴-pyridyl)-2,2′ : 6′,2″-terpyridine (pyterpy) acts as a tridentate ligand in which the 4-pyridyl ring is not co-ordinated in the complex cation [Fe(pyterpy)2]2+; the non-…
Number of citations: 135 pubs.rsc.org
JE Beves, DJ Bray, JK Clegg, EC Constable… - Inorganica Chimica …, 2008 - Elsevier
The solid state structures of [Ni(1) 2 ][NO 3 ] 2 ·2MeOH·2H 2 O, [Fe(1) 2 ][ClO 4 ] 2 ·2MeOH·0.5H 2 O, [Ru(1) 2 ][PF 6 ] 2 and [Ru(1) 2 ][PF 6 ][NO 3 ] (1=4′-(4-pyridyl)-2,2′:6′,2″-…
Number of citations: 64 www.sciencedirect.com
A Morsali, HH Monfared, A Morsali - Inorganica Chimica Acta, 2009 - Elsevier
Nano-scale and single crystals of a new Mn II complex, {[Mn(pyterpy)(H 2 O)(NCS) 1.88 Cl 0.12 ]·DMF} (1) [pyterpy=4′-(4-pyridyl)-2,2′:6′,2″-terpyridine] have been synthesized by …
Number of citations: 64 www.sciencedirect.com
H Lv, JA Rudd, PF Zhuk, JY Lee, EC Constable… - RSC Advances, 2013 - pubs.rsc.org
Hydrogen sulfate salts of [Ru(1)2]2+ where 1 = 4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine and four N-alkylated derivatives [Ru(L)2]4+ were used as photosensitizers (λmax ∼510 nm) …
Number of citations: 27 pubs.rsc.org
N Noshiranzadeh, A Ramazani, A Morsali… - Inorganica chimica …, 2007 - Elsevier
Two new lead(II) complexes with the ligand 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine (pyterpy), [Pb(pyterpy)(MeOH)I 2 ]·MeOH and [Pb(pyterpy)(μ-AcO)] 2 (ClO 4 ) 2 , have been …
Number of citations: 30 www.sciencedirect.com
JE Beves, EC Constable, CE Housecroft… - …, 2008 - pubs.rsc.org
The one-dimensional coordination polymer [{(H2O)(NO3)2CuFe(1)2}2(NO3)4·2.15MeCN·5.85H2O]n assembles when the pendant pyridine donors in [Fe(1)2]2+ (1 = 4′-(4-pyridyl)-2,2…
Number of citations: 48 pubs.rsc.org
JE Beves, EC Constable, CE Housecroft, CJ Kepert… - …, 2007 - pubs.rsc.org
The first example of a coordination polymer from the expanded 4,4′-bipyridine ligand [Ru(pytpy) 2 ] 2+ (pytpy = 4′-(4-pyridyl)-2,2′∶6′,2″-terpyridine ... - CrystEngComm (RSC …
Number of citations: 87 pubs.rsc.org

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